4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide
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Overview
Description
4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that features a phenyl group, a tetrahydrofuran ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the tetrahydrofuran ring: This step involves the formation of a tetrahydrofuran derivative, which can be synthesized through the cyclization of a 1,4-diol.
Coupling reactions: The phenyl group and the butanamide moiety are introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or phenyl derivatives.
Scientific Research Applications
4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methylbutanamide
- 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)butanamide
Uniqueness
4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide is unique due to the specific positioning of the pyrazole ring and the tetrahydrofuran ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(8-4-7-14-5-2-1-3-6-14)19-15-11-18-20(12-15)16-9-10-22-13-16/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGMJTKFNRLGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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